molecular formula C8H7Br3O3 B14011840 3,4,5-Tribromo-2,6-dimethoxyphenol CAS No. 2539-27-7

3,4,5-Tribromo-2,6-dimethoxyphenol

Cat. No.: B14011840
CAS No.: 2539-27-7
M. Wt: 390.85 g/mol
InChI Key: CEJKHROJXSNGKC-UHFFFAOYSA-N
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Description

3,4,5-Tribromo-2,6-dimethoxyphenol is a brominated phenolic compound featuring a benzene ring substituted with three bromine atoms (at positions 3, 4, and 5) and two methoxy groups (at positions 2 and 6). The compound is of interest in synthetic chemistry and biomedicine, particularly as a halogenated derivative of lignin-related phenols and marine natural products.

Properties

CAS No.

2539-27-7

Molecular Formula

C8H7Br3O3

Molecular Weight

390.85 g/mol

IUPAC Name

3,4,5-tribromo-2,6-dimethoxyphenol

InChI

InChI=1S/C8H7Br3O3/c1-13-7-4(10)3(9)5(11)8(14-2)6(7)12/h12H,1-2H3

InChI Key

CEJKHROJXSNGKC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1Br)Br)Br)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tribromo-2,6-dimethoxyphenol typically involves the bromination of 2,6-dimethoxyphenol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of 3,4,5-Tribromo-2,6-dimethoxyphenol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tribromo-2,6-dimethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,5-Tribromo-2,6-dimethoxyphenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4,5-Tribromo-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit tyrosine phosphatase 1B (PTP1B) and α-glucosidase, which are involved in metabolic pathways . Additionally, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress .

Comparison with Similar Compounds

Substituent Positioning and Reactivity

  • 2,6-Dimethoxyphenol: This non-brominated analog contains methoxy groups at positions 2 and 5. It is a key intermediate in lignin hydrogenolysis, with studies showing 89.5% conversion to 3-methoxycatechol at 280°C under vanadium catalysis . Unlike the brominated derivative, it lacks antimicrobial potency but is a major component in bio-oils, contributing to antifungal activity in pyrolysis liquids .
  • 3,4-Dimethoxyphenol: With methoxy groups at positions 3 and 4, this compound exhibits distinct electronic properties. Its reduced steric hindrance (compared to 2,6-substitution) enhances reactivity in electrophilic substitution, but it lacks bromine’s bioactivity-enhancing effects .
  • 2,4-Dibromo-5-methoxyresorcinol: A resorcinol derivative brominated at positions 2 and 4, this compound serves as a synthetic intermediate. Bromination preferentially occurs at the ortho/para positions relative to hydroxyl groups, contrasting with 3,4,5-Tribromo-2,6-dimethoxyphenol’s meta bromination pattern .

Physicochemical Properties

Compound Name Molecular Weight Substituent Positions Key Properties
3,4,5-Tribromo-2,6-dimethoxyphenol 375.92 (calc) Br: 3,4,5; OMe: 2,6 High lipophilicity, antimicrobial activity
2,6-Dimethoxyphenol 154.16 OMe: 2,6 Water-soluble, bio-oil component
3,4-Dimethoxyphenol 154.16 OMe: 3,4 Higher reactivity in electrophilic substitution
4′-((3,4,5-Tribromo-1H-pyrrol-2-yl)methyl)phenol Br on pyrrole ring Marine-derived bioactivity

Biological Activity

3,4,5-Tribromo-2,6-dimethoxyphenol is a brominated phenolic compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and antioxidant activities. The findings are synthesized from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 3,4,5-Tribromo-2,6-dimethoxyphenol includes three bromine atoms and two methoxy groups attached to a phenolic ring. This unique structure contributes to its biological activities by influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that bromophenols, including 3,4,5-Tribromo-2,6-dimethoxyphenol, exhibit significant antimicrobial properties. A study demonstrated that bromophenols derived from marine algae showed potent activity against various pathogens. The compound's mechanism is believed to involve disruption of microbial cell membranes and inhibition of enzymatic functions essential for microbial survival .

Anticancer Activity

3,4,5-Tribromo-2,6-dimethoxyphenol has shown promising anticancer effects in several studies. It was found to induce apoptosis in cancer cell lines through multiple pathways:

  • Cell Cycle Arrest : The compound can arrest the cell cycle at the G0/G1 phase.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels lead to oxidative stress in cancer cells.
  • Inhibition of Key Signaling Pathways : It affects pathways such as PI3K/Akt and MAPK that are crucial for cancer cell proliferation and survival .

Table 1: Summary of Anticancer Effects

Cell LineIC50 Value (µM)Mechanism of Action
A549 (Lung)4.29 ± 0.79Induces apoptosis and cell cycle arrest
SK-OV-3 (Ovarian)Not specifiedInduces apoptosis and inhibits proliferation

Antioxidant Activity

The antioxidant capacity of 3,4,5-Tribromo-2,6-dimethoxyphenol has been evaluated through various assays. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases. Studies have shown that it can enhance the antioxidant enzyme activity in vitro .

Case Studies

  • Marine Algae Study : A study involving marine algae-derived bromophenols highlighted the compound's potential in inhibiting cancer cell proliferation while promoting apoptosis through ROS generation .
  • Chitin Synthesis Inhibition : Research into related compounds indicated that derivatives of 2,6-dimethoxyphenol inhibited chitin synthesis in insects, suggesting potential applications in pest control .

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